molecular formula C11H14O4 B1629019 ethyl 2-(4-hydroxy-2-methylphenoxy)acetate CAS No. 403612-14-6

ethyl 2-(4-hydroxy-2-methylphenoxy)acetate

Cat. No.: B1629019
CAS No.: 403612-14-6
M. Wt: 210.23 g/mol
InChI Key: RFSIKEBTOFOSPM-UHFFFAOYSA-N
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Description

ethyl 2-(4-hydroxy-2-methylphenoxy)acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenol and is characterized by the presence of an ethyl ester group attached to the phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-hydroxy-2-methylphenoxy)acetate typically involves the esterification of 4-hydroxy-2-methylphenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of ethyl (4-hydroxy-2-methylphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-hydroxy-2-methylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 2-(4-hydroxy-2-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4-hydroxy-2-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis to release the active phenol derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-methylphenoxy)acetate
  • Ethyl (4-methoxyphenoxy)acetate
  • Ethyl (4-hydroxyphenoxy)acetate

Uniqueness

ethyl 2-(4-hydroxy-2-methylphenoxy)acetate is unique due to the presence of both a hydroxyl and a methyl group on the phenoxy ring. This combination of functional groups imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the hydroxyl group enhances its ability to form hydrogen bonds, while the methyl group influences its hydrophobic interactions .

Properties

CAS No.

403612-14-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-(4-hydroxy-2-methylphenoxy)acetate

InChI

InChI=1S/C11H14O4/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6,12H,3,7H2,1-2H3

InChI Key

RFSIKEBTOFOSPM-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C=C(C=C1)O)C

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl[4-(acetyloxy)-2-methylphenoxy]acetate (intermediate 6, 148 g) in ethanol (1300 ml) was treated with sodium ethoxide (41.3 g) and the mixture heated to 45° C. for 2.5 hours. The mixture as cooled to 22° C. and concentrated hydrochloric acid added to give a neutral (pH 7) solution. The resulting mixture was concentrated and the residue dissolved in a mixture of t-butylmethyl ether, water and brine. The organic layer was separated, washed with brine and dried over sodium sulfate and filtered. The filtrate was concentrated to give a brown solid which was further purified by precipitation from a solution in dichloromethane (100 ml) on addition of cyclohexane (710 ml) to give the title compound as a brown solid.
Name
ethyl[4-(acetyloxy)-2-methylphenoxy]acetate
Quantity
148 g
Type
reactant
Reaction Step One
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(4-acetoxy-2-methylphenoxy)acetate (684) (6.79 g, 27 mmol) in dry methanol (150 mL) was added sodium methoxide (1.1 eq.) and the reaction was stirred at room temperature under N2 for 3 hours. The reaction was quenched with 1M HCl and the volatiles were removed in vacuo. The oil was dissolved in ethyl acetate (100 mL) and washed with water (2×100 mL), and brine (100 mL). The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to afforded ethyl 2-(4-hydroxy-2-methylphenoxy)acetate (685) as a white solid (77%).
Name
ethyl 2-(4-acetoxy-2-methylphenoxy)acetate
Quantity
6.79 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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